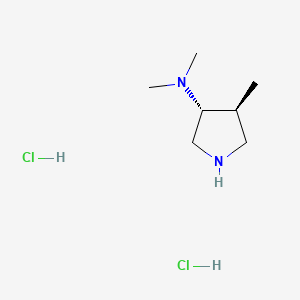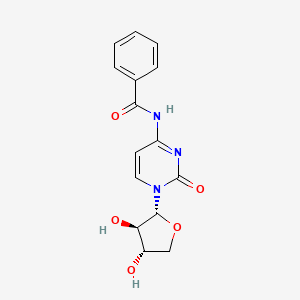
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is a heterocyclic compound that features a benzimidazole core structure with a piperidinomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes . For the specific synthesis of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride, a common method involves the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or hypervalent iodine compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, hypervalent iodine compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but have different substituents, leading to varied biological activities.
2-Substituted Benzimidazoles: These derivatives have different substituents at the 2-position, which can significantly alter their chemical and biological properties.
Uniqueness
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is unique due to its specific piperidinomethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
100447-40-3 |
|---|---|
Fórmula molecular |
C13H19Cl2N3 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethyl)-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13;;/h2-3,6-7H,1,4-5,8-10H2,(H,14,15);2*1H |
Clave InChI |
FVDBPIYLZAACQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)



![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)







